molecular formula C24H29N3O3 B11352812 1-(2-{1-[4-(4-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)ethanone

1-(2-{1-[4-(4-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)ethanone

Cat. No.: B11352812
M. Wt: 407.5 g/mol
InChI Key: MKMSFUBTOQOMDH-UHFFFAOYSA-N
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Description

1-(2-{1-[4-(4-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 1-(2-{1-[4-(4-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one involves several steps. The synthetic route typically starts with the preparation of the benzodiazole core, followed by the introduction of the pyrrolidine and methoxyphenoxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-(2-{1-[4-(4-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-{1-[4-(4-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 1-(2-{1-[4-(4-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one include other benzodiazole derivatives and compounds with similar functional groups. These compounds may share some properties but differ in their specific applications and effects.

Properties

Molecular Formula

C24H29N3O3

Molecular Weight

407.5 g/mol

IUPAC Name

1-[2-[1-[4-(4-methoxyphenoxy)butyl]benzimidazol-2-yl]pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C24H29N3O3/c1-18(28)26-16-7-10-23(26)24-25-21-8-3-4-9-22(21)27(24)15-5-6-17-30-20-13-11-19(29-2)12-14-20/h3-4,8-9,11-14,23H,5-7,10,15-17H2,1-2H3

InChI Key

MKMSFUBTOQOMDH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC1C2=NC3=CC=CC=C3N2CCCCOC4=CC=C(C=C4)OC

Origin of Product

United States

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